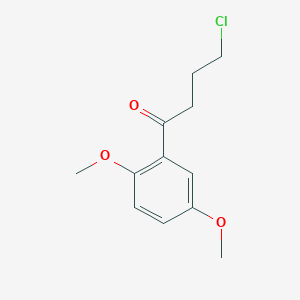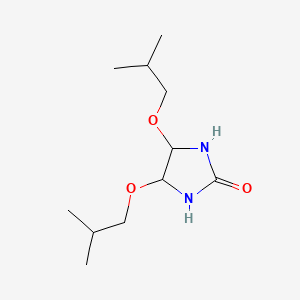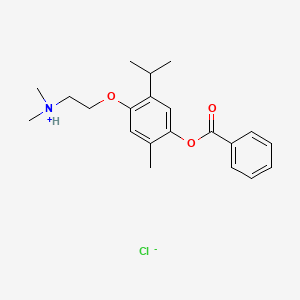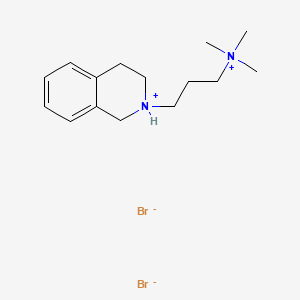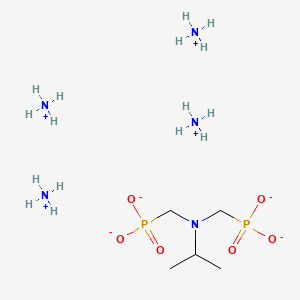
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the imino or phosphonic acid groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.
Applications De Recherche Scientifique
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in bone-related diseases due to its phosphonic acid groups.
Mécanisme D'action
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid groups can chelate metal ions, inhibiting metalloprotein enzymes. The imino group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt: This compound has a longer alkyl chain, which can affect its solubility and reactivity.
((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt: The sodium salt form has different solubility and ionic properties compared to the ammonium salt.
((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt: Similar to the sodium salt, but with potassium as the counterion, affecting its ionic interactions and solubility.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which are influenced by the ammonium counterion.
Propriétés
Numéro CAS |
94202-02-5 |
|---|---|
Formule moléculaire |
C5H27N5O6P2 |
Poids moléculaire |
315.25 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
Clé InChI |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


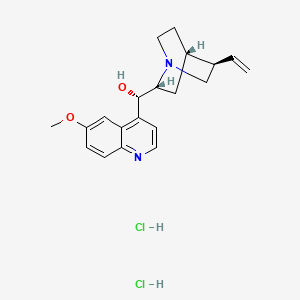
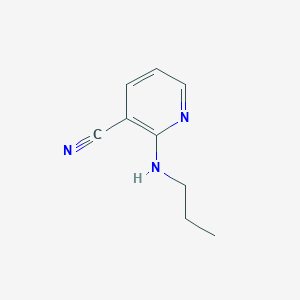
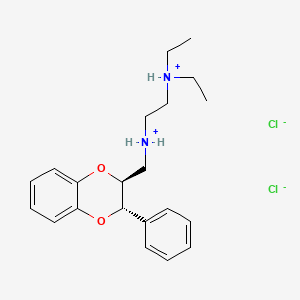
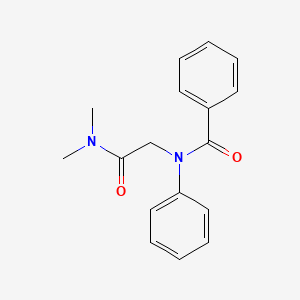
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
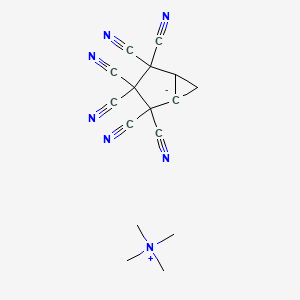
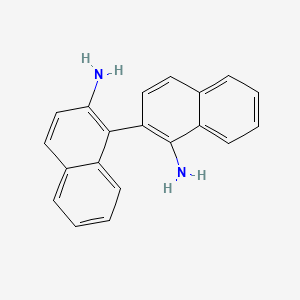
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
